molecular formula C12H14N6O2 B12458824 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Katalognummer: B12458824
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: BIMMVUKTPNAVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a nitropyrazole and a pyrrolidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitropyrazole and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyrazole group can yield nitroso derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyrazole group can participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-2-(4-nitropyrazol-1-yl)-6-(morpholin-1-yl)pyrimidine
  • 4-methyl-2-(4-nitropyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine group, which can influence its chemical reactivity and biological activity. The specific combination of substituents on the pyrimidine core can result in distinct properties and applications.

Eigenschaften

Molekularformel

C12H14N6O2

Molekulargewicht

274.28 g/mol

IUPAC-Name

4-methyl-2-(4-nitropyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C12H14N6O2/c1-9-6-11(16-4-2-3-5-16)15-12(14-9)17-8-10(7-13-17)18(19)20/h6-8H,2-5H2,1H3

InChI-Schlüssel

BIMMVUKTPNAVCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.